3-Bromo-1-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
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Overview
Description
3-Bromo-1-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrazole ring fused to a pyrimidine ring, with a bromine atom at the 3-position and a butyl group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-bromo-1H-pyrazole-4-carbaldehyde with butylamine in the presence of a base such as potassium carbonate can lead to the formation of the desired compound. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation, while reducing agents like sodium borohydride or lithium aluminum hydride can be used for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxo derivatives .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It has shown promising biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound is being investigated for its potential use in the development of new therapeutic agents, particularly as inhibitors of specific enzymes and receptors.
Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-1-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, the compound has been found to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition can lead to the disruption of cell cycle progression and induction of apoptosis in cancer cells . Additionally, the compound may interact with other molecular targets, such as receptors and ion channels, to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol: This compound has a similar structure but with a tert-butyl group instead of a butyl group at the 1-position.
3-Bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol: This compound has a methyl group at the 1-position instead of a butyl group.
Uniqueness
3-Bromo-1-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the butyl group at the 1-position can affect the compound’s lipophilicity and ability to interact with biological targets, potentially leading to distinct pharmacological properties compared to its analogs .
Properties
Molecular Formula |
C9H11BrN4O |
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Molecular Weight |
271.11 g/mol |
IUPAC Name |
3-bromo-1-butyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C9H11BrN4O/c1-2-3-4-14-8-6(7(10)13-14)9(15)12-5-11-8/h5H,2-4H2,1H3,(H,11,12,15) |
InChI Key |
KKQCEVRSMLPHIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C(=O)NC=N2)C(=N1)Br |
Origin of Product |
United States |
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